2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic organic compound characterized by a complex structure that includes a chlorophenyl group and a cyclopenta[d]pyrimidine moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
This compound belongs to the class of pyrimidine derivatives, specifically featuring a cyclopentane ring fused to the pyrimidine structure. Its classification as a heterocyclic compound highlights its significance in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves several key steps:
The synthetic route may utilize various reagents and catalysts to facilitate the formation of the cyclopentane ring and introduce functional groups. Conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
The molecular structure of 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can be described as follows:
The molecular formula is C12H12ClN3, with a molecular weight of approximately 233.7 g/mol. The structural integrity is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can participate in several types of chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation. The specific conditions will dictate the pathway and yield of each reaction type .
The mechanism of action for 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine primarily revolves around its interaction with biological targets:
Studies involving molecular docking simulations can provide insights into binding affinities and interaction sites with target proteins, supporting its role as a lead compound in drug discovery .
Relevant data regarding melting point, boiling point, and spectral characteristics can be obtained from analytical methods such as differential scanning calorimetry (DSC) and mass spectrometry (MS) .
2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has several applications across diverse scientific fields:
The cyclopenta[d]pyrimidine scaffold represents a privileged structure in the design of microtubule-targeting agents (MTAs), particularly for inhibiting tubulin polymerization. This tricyclic system enables precise three-dimensional positioning of hydrophobic aryl groups and hydrogen-bonding elements critical for binding at the tubulin heterodimer interface. As a core structural motif, it confers several pharmacodynamic advantages:
Table 1: Antiproliferative Activity of Cyclopenta[d]pyrimidine Analogues
Compound | C2 Substituent | C4 Substituent | IC₅₀ (MDA-MB-435) | Tubulin Pol. IC₅₀ |
---|---|---|---|---|
Target Compound | 4-chlorophenyl | NH₂ | Under investigation | Not reported |
Lead Compound 3 [2] | 4-methylthiophenyl | N-CH₃ | 4.6 nM | 1.2 µM |
Analog 5 [2] | 4-methylsulfinylphenyl | N-CH₃ | 7.9 nM | 1.5 µM |
G13 [3] | 3,4,5-trimethoxyphenyl | CH₂OH | 0.65-0.90 µM | 13.5 µM |
Colchicine (1) established the pharmacophore blueprint for microtubule-destabilizing agents, featuring:
Despite its potent antiproliferative effects, colchicine's therapeutic utility is limited by:
Table 2: Evolution of Colchicine-Site Inhibitors (CSBIs)
Generation | Representatives | Key Structural Features | Clinical Limitations |
---|---|---|---|
Natural Products | Colchicine (1), Combretastatin A-4 | TMP + unsaturated linker | Toxicity, poor solubility |
Synthetic Analogs (1990s-2000s) | CA-4 phosphate (prodrug), ABT-751 | TMP replacement (e.g., 3,4,5-trimethoxy aniline), sulfonamides | Cardiotoxicity, limited efficacy |
Scaffold-Hopping Derivatives | Cyclopenta[d]pyrimidines | Bioisosteric core: Pyrimidine as TMP mimic | Under preclinical study |
The cyclopenta[d]pyrimidine class emerged from systematic scaffold-hopping strategies to address metabolic liabilities of earlier CBSIs. For example:
Table 3: Structural and Physicochemical Profile of 2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Property | Value/Description | Significance |
---|---|---|
IUPAC Name | 2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | Formal chemical identifier |
CAS Registry | 1311186-61-4 | Unique compound identifier |
Molecular Formula | C₁₃H₁₂ClN₃ | Elemental composition |
Molecular Weight | 245.71 g/mol | Drug-likeness parameter |
SMILES | ClC1=CC=C(C2=NC(N)=C(CCC3)C3=N2)C=C1 | Chemical structure encoding |
InChI Key | QBSQTIWOBDGSOG-UHFFFAOYSA-N | Unique structural descriptor |
Purity (Commercial) | ≥95% [1] [4] | Research-grade material |
XLogP (Predicted) | 3.1 | Moderate lipophilicity |
The evolutionary trajectory of CBSIs demonstrates a shift toward semi-rigid scaffolds like cyclopenta[d]pyrimidine, which pre-organize bioactive conformations while enabling synthetic tractability. The target compound exemplifies this progression with its balanced molecular weight (245.71 Da) and halogen-stabilized aryl motif—properties aligned with modern tubulin inhibitor design principles [1] [4] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3